N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H22FN5O3 and its molecular weight is 435.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activity. The presence of the 4-fluorobenzyl group and the phenoxypropanamide moiety contributes to its reactivity and interaction with biological targets.
Molecular Formula
- C : 19
- H : 22
- F : 1
- N : 5
- O : 2
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-Fluorobenzyl Group : Often accomplished via Friedel-Crafts alkylation.
- Attachment of the Phenoxypropanamide Moiety : This step involves amide bond formation using coupling reagents like EDCI or DCC.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, related compounds have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | CDK2 | 0.36 | High |
Compound B | CDK9 | 1.8 | Moderate |
Additionally, studies have demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance selectivity and potency against various cancer cell lines such as HeLa and HCT116 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The introduction of specific substituents has been shown to enhance its effectiveness against various bacterial strains. For example, related derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.0015 µg/mL against MRSA .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in signaling pathways critical for cell survival and proliferation. By binding to the active sites of these enzymes, the compound disrupts essential cellular processes.
Case Studies
Several studies have focused on the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A study assessed the cytotoxicity of various derivatives on human tumor cell lines and found that modifications at the 5-position significantly impacted their anticancer activity.
- Binding Affinity Studies : Molecular docking simulations revealed that this compound has favorable binding interactions with CDK2 and CDK9, suggesting its potential as a selective inhibitor .
属性
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-16(32-19-5-3-2-4-6-19)22(30)25-11-12-29-21-20(13-27-29)23(31)28(15-26-21)14-17-7-9-18(24)10-8-17/h2-10,13,15-16H,11-12,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQUYFBEJNDRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。